molecular formula C18H22N2O3 B6050076 N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

Cat. No.: B6050076
M. Wt: 314.4 g/mol
InChI Key: SVHHKEFYWBQLIM-UHFFFAOYSA-N
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Description

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is an organic compound that features a furan ring, an isoquinoline moiety, and a methoxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Coupling of the Furan and Isoquinoline Units: The furan and isoquinoline units can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Methoxypropanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

Scientific Research Applications

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is unique due to its combination of a furan ring, an isoquinoline moiety, and a methoxypropanamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-8-6-18(21)19-17-3-2-15-4-7-20(12-16(15)10-17)11-14-5-9-23-13-14/h2-3,5,9-10,13H,4,6-8,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHKEFYWBQLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=CC2=C(CCN(C2)CC3=COC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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